molecular formula C6H6N4S B12699920 Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl- CAS No. 82608-21-7

Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl-

Cat. No.: B12699920
CAS No.: 82608-21-7
M. Wt: 166.21 g/mol
InChI Key: KIACRXRWKYZKKT-UHFFFAOYSA-N
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Description

Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the thiazolo-pyridazine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-6-amino-pyridazine with thioamide derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl- stands out due to its unique structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

82608-21-7

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

3-methyl-[1,3]thiazolo[4,5-c]pyridazin-6-amine

InChI

InChI=1S/C6H6N4S/c1-3-2-4-5(10-9-3)8-6(7)11-4/h2H,1H3,(H2,7,8,10)

InChI Key

KIACRXRWKYZKKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(S2)N)N=N1

Origin of Product

United States

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